molecular formula C6H11N3 B1332403 (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 518064-16-9

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1332403
CAS No.: 518064-16-9
M. Wt: 125.17 g/mol
InChI Key: YJVZLKBKPGYLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: is a chemical compound with the molecular formula C₆H₁₁N₃ It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine typically begins with commercially available starting materials such as 3,5-dimethylpyrazole and formaldehyde.

    Reaction Conditions: The reaction involves the condensation of 3,5-dimethylpyrazole with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound features a pyrazole ring with two methyl groups at positions 3 and 5, enhancing its lipophilicity and reactivity. Its chemical structure allows it to participate in various reactions:

  • Oxidation: Can form oxides or imines using agents like hydrogen peroxide.
  • Reduction: Can be reduced to form various derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution: Engages in nucleophilic substitutions with reagents like alkyl halides.

Chemistry

Catalysis:
The compound acts as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in chemical reactions. Its ability to stabilize metal ions enhances catalytic efficiency in processes such as hydrogenation and oxidation.

Biology

Enzyme Inhibition:
Research indicates that (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine can inhibit specific enzymes, notably cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition suggests potential applications in cancer therapy.

Antimicrobial Activity:
The compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus. It has been proposed as an antibiotic adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

Medicine

Drug Development:
This compound is being explored for its potential use in pharmaceuticals. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects. Its derivatives have shown significant antiproliferative effects against cancer cell lines.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound significantly reduced mTORC1 activity and induced autophagy in cancer cells, indicating its potential as an anticancer agent .

Material Science

The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for developing materials with enhanced stability and functionality.

Biological Activities

Research highlights the following biological activities associated with this compound:

  • Antioxidant Properties: Molecular docking studies suggest strong antioxidant capabilities that may contribute to anti-inflammatory effects.
  • Antimalarial and Antitubercular Activities: Derivatives have shown promise against malaria and tuberculosis pathogens .

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3-Methyl-1H-pyrazol-5-yl)methanamine
  • (5-Methoxymethyl-1H-pyrazol-3-yl)methanamine
  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring distinguishes these compounds from this compound.
  • Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
  • Applications: While all these compounds may have similar applications in catalysis, drug development, and material science, their specific uses and effectiveness can vary based on their unique chemical properties.

Biological Activity

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Structure and Properties

The compound features a pyrazole ring with two methyl groups at positions 3 and 5, enhancing its lipophilicity and reactivity. This structural configuration contributes to its stability and interaction with various biological targets. The hydrochloride form of the compound improves its solubility, making it suitable for biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions, crucial for modulating enzyme activity. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator in cell cycle progression, indicating its potential as an anticancer agent.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

  • Anticancer Activity : Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and induce autophagy in cancer cells .
  • Antimicrobial Properties : The compound has shown efficacy against bacterial strains including Staphylococcus aureus and has been suggested as an antibiotic adjuvant that enhances the effectiveness of existing antibiotics against resistant strains.
  • Antioxidant and Anti-inflammatory Effects : Molecular docking studies have indicated strong antioxidant properties, which may contribute to its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialCDK2 inhibition, mTORC1 modulation
(3-Methyl-1H-pyrazol-5-yl)methanamineAntiviral, AntifungalUnknown
(3,5-Dimethylisoxazol-4-yl)methanamineAntiproliferativeUnknown

The presence of dimethyl groups in this compound enhances its biological activity compared to simpler pyrazoles or isoxazoles .

Case Studies

  • Anticancer Research : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds increased basal autophagy but disrupted autophagic flux under starvation conditions, suggesting a novel mechanism for targeting cancer cells under metabolic stress .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains like Acinetobacter baumannii. This highlights the potential for developing new therapeutic agents from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of pyrazole intermediates. For example, coupling 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine under reducing conditions (e.g., NaBH4 or H2/Pd-C) can yield the target amine. Solvent choice (e.g., ethanol or THF) and temperature (reflux at 80–100°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include pyrazole ring protons (δ ~2.5 ppm for methyl groups) and the methanamine CH2NH2 moiety (δ ~3.7–4.3 ppm). Aromatic protons in substituted derivatives may appear at δ ~7.3–7.7 ppm .
  • ESI-MS : The molecular ion [M+H]+ is observed at m/z ~153.23 (C7H13N3), with fragmentation patterns confirming the pyrazole backbone .
  • IR : Stretching vibrations for NH2 (~3300 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) provide structural confirmation.

Q. How can researchers optimize purity assessment for this compound?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is achievable via repeated recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR assignments (e.g., overlapping peaks) can be addressed via:

  • 2D NMR (HSQC, HMBC) : To correlate proton and carbon signals and confirm connectivity .
  • X-ray crystallography : Single-crystal analysis using SHELX software provides unambiguous structural confirmation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .

Q. How can reaction mechanisms for pyrazole functionalization be probed experimentally?

  • Methodological Answer :

  • Isotopic labeling : Introduce 15N or 13C isotopes to track bond formation/cleavage via NMR or MS .
  • Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps.
  • Intermediate trapping : Use quenching agents (e.g., D2O) to isolate transient species for analysis .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina to assess binding affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC50) to guide synthesis .

Q. How does steric hindrance from methyl groups influence the compound’s reactivity?

  • Methodological Answer : The 3,5-dimethyl groups create steric bulk, reducing nucleophilic attack at the pyrazole C4 position. This can be quantified via:

  • X-ray crystallography : Measure bond angles/distances to assess spatial constraints .
  • Kinetic isotope effects : Compare reaction rates of deuterated vs. non-deuterated analogs .

Q. Data Interpretation & Challenges

Q. How should researchers address instability of this compound in aqueous media?

  • Methodological Answer :

  • Stabilization : Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., DMSO).
  • Degradation analysis : Use LC-MS to identify hydrolysis byproducts (e.g., pyrazole carboxylic acids) .

Q. What methods validate the compound’s role in coordination chemistry?

  • Methodological Answer :

  • X-ray absorption spectroscopy (XAS) : Probe metal-ligand bonding in complexes (e.g., with Cu2+ or Zn2+).
  • Magnetic susceptibility : Assess paramagnetic behavior in transition metal complexes .

Q. Applications in Drug Discovery

Q. How can this compound derivatives be screened for GPCR modulation?

  • Methodological Answer :
  • Radioligand binding assays : Use 3H-labeled ligands to measure displacement at GPCRs (e.g., serotonin receptors) .
  • cAMP/PIP3 assays : Quantify second-messenger production in HEK293 cells expressing target receptors .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVZLKBKPGYLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341389
Record name 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518064-16-9
Record name 3,5-Dimethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518064-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 130619858
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
CID 130619858
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
CID 130619858
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
CID 130619858
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
CID 130619858
CID 130619858
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.